

cross-referencing experimental data with 2-Bromo-4-hydroxybenzoic acid literature values

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzoic acid

Cat. No.: B1284041

[Get Quote](#)

A Comparative Guide to the Physicochemical Properties of 2-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for **2-Bromo-4-hydroxybenzoic acid** against established literature values. The following sections detail the physical and spectral properties of the compound, alongside standardized experimental protocols for data acquisition and verification.

Data Presentation: Literature vs. Experimental Values

The following tables summarize the key physicochemical properties of **2-Bromo-4-hydroxybenzoic acid** (CAS No: 28547-28-6). The "Literature Value" column presents data sourced from scientific databases and supplier specifications, while the "Experimental Value" column provides a template for researchers to record their own findings.

Table 1: Physical Properties

Property	Literature Value	Experimental Value
Melting Point	151 °C[1][2]	
Boiling Point	206-208 °C[1]	
Appearance	Solid[1]	
Solubility		
Water	Sparingly soluble (predicted)	
Ethanol	Soluble (predicted)	
Acetone	Soluble (predicted)	

Table 2: Spectral Data

Technique	Literature Value (Predicted/Typical)	Experimental Value
¹ H NMR		
δ (ppm) in DMSO-d ₆	~12.5 (s, 1H, COOH), ~10.5 (s, 1H, OH), ~7.7 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H)	
¹³ C NMR		
δ (ppm) in DMSO-d ₆	~170 (C=O), ~160 (C-OH), ~135 (C-H), ~125 (C-H), ~120 (C-Br), ~115 (C-H), ~110 (C-COOH)	
IR Spectroscopy		
Key Absorptions (cm ⁻¹)	3300-2500 (O-H stretch, carboxylic acid), 3200 (O-H stretch, phenol), ~1680 (C=O stretch), ~1600, ~1450 (C=C stretch, aromatic)	
Mass Spectrometry		
Molecular Ion (m/z)	[M] ⁺ at 216/218 (due to Br isotopes)	
Key Fragments (m/z)	[M-OH] ⁺ , [M-COOH] ⁺ , [M-Br] ⁺	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a standardized guide for researchers to obtain reliable and reproducible data.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of **2-Bromo-4-hydroxybenzoic acid**.

Materials:

- **2-Bromo-4-hydroxybenzoic acid** sample
- Capillary tubes
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **2-Bromo-4-hydroxybenzoic acid** sample is completely dry.
- Grind a small amount of the sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to approximately 20 °C below the expected melting point (151 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the last solid crystal melts (the completion of melting).
- The two recorded temperatures constitute the melting point range.

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance (¹H NMR) spectrum of **2-Bromo-4-hydroxybenzoic acid** for structural elucidation.

Materials:

- **2-Bromo-4-hydroxybenzoic acid** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tube
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh 5-10 mg of the **2-Bromo-4-hydroxybenzoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a small vial.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution into a clean, dry NMR tube.
- Cap the NMR tube and wipe the outside clean.
- Insert the NMR tube into the spinner turbine and adjust the depth.
- Place the sample in the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedure.

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared (IR) spectrum of **2-Bromo-4-hydroxybenzoic acid** to identify its functional groups.

Materials:

- **2-Bromo-4-hydroxybenzoic acid** sample (1-2 mg)
- Potassium bromide (KBr), IR grade (100-200 mg)

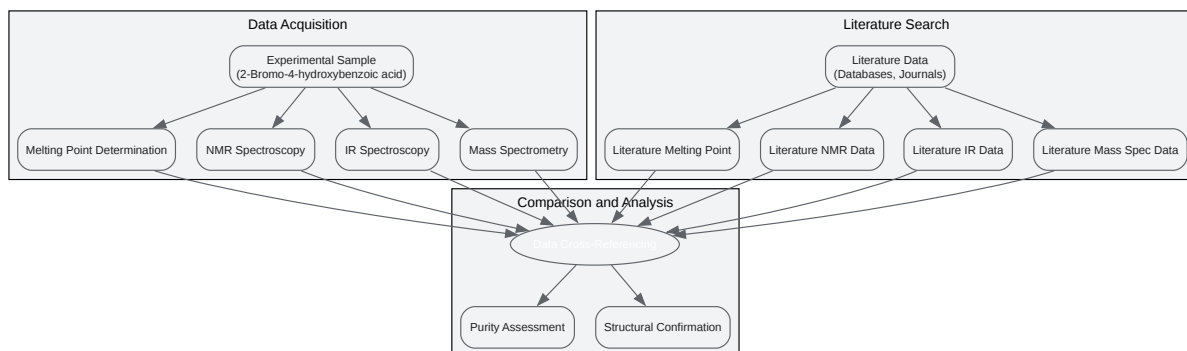
- Agate mortar and pestle
- Pellet press
- IR spectrometer

Procedure:

- Thoroughly dry the **2-Bromo-4-hydroxybenzoic acid** sample and the KBr.
- In an agate mortar, grind 1-2 mg of the sample with 100-200 mg of KBr until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the collar of a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the press.
- Place the pellet in the sample holder of the IR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

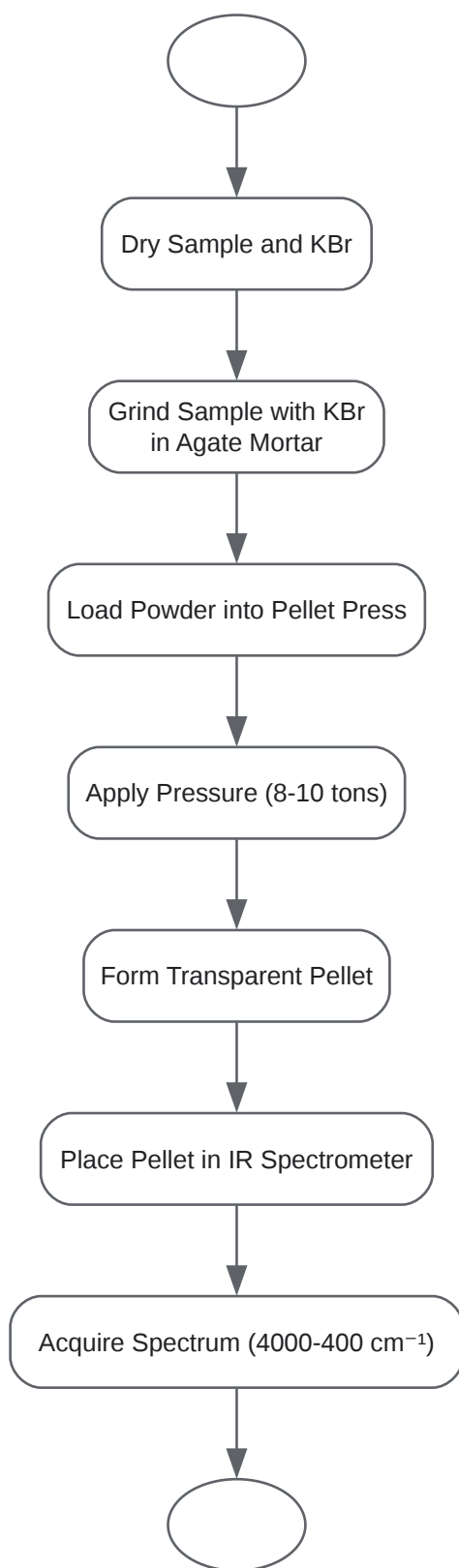
Visualizations

The following diagrams illustrate the workflow for data cross-referencing and a key analytical process.



[Click to download full resolution via product page](#)

Caption: Workflow for cross-referencing experimental data with literature values.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 28547-28-6|2-Bromo-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [cross-referencing experimental data with 2-Bromo-4-hydroxybenzoic acid literature values]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284041#cross-referencing-experimental-data-with-2-bromo-4-hydroxybenzoic-acid-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com